molecular formula C13H5ClF6N6 B2636080 3-chloro-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile CAS No. 956755-17-2

3-chloro-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile

Cat. No.: B2636080
CAS No.: 956755-17-2
M. Wt: 394.67
InChI Key: HTPKKXKQXUJIDJ-UHFFFAOYSA-N
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Description

3-chloro-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile is a useful research compound. Its molecular formula is C13H5ClF6N6 and its molecular weight is 394.67. The purity is usually 95%.
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Biological Activity

3-Chloro-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile (CPL302415) is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of phosphoinositide 3-kinase (PI3K) isoforms. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • IUPAC Name : this compound
  • Molecular Formula : C13H5ClF6N6
  • Molecular Weight : 394.67 g/mol
  • CAS Number : 956755-17-2

CPL302415 functions primarily as a selective inhibitor of the PI3K family of lipid kinases, which are crucial in regulating cellular processes such as growth, proliferation, and survival. The compound exhibits promising selectivity for the PI3K delta isoform, which is implicated in various inflammatory and autoimmune diseases.

Inhibition of PI3K Isoforms

Research indicates that CPL302415 demonstrates potent inhibitory activity against PI3K δ, with IC50 values reported in the low nanomolar range. For example, it has been noted that compounds derived from the pyrazolo[1,5-a]pyrimidine scaffold show IC50 values ranging from 0.018 μM to over 1 μM against various PI3K isoforms, highlighting its potential as a therapeutic agent in treating diseases like systemic lupus erythematosus and multiple sclerosis .

Anticancer Properties

The compound's structural characteristics suggest potential anticancer properties. Pyrazolo[1,5-a]pyrimidines have been associated with selective inhibition of cancer cell proliferation. Studies have shown that modifications at specific positions on the pyrazolo ring can enhance antiproliferative activity against cancer cell lines .

Other Biological Activities

Beyond its role as a PI3K inhibitor, CPL302415 is being explored for its psychopharmacological effects and potential as a selective protein inhibitor. The presence of trifluoromethyl groups enhances lipophilicity and may contribute to improved bioavailability .

Case Study 1: Selectivity and Efficacy

In a comparative study involving various pyrazolo[1,5-a]pyrimidines, CPL302415 was highlighted for its remarkable selectivity towards PI3K δ compared to other isoforms. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy in inflammatory conditions .

Case Study 2: Structure-Activity Relationship (SAR)

A recent SAR analysis demonstrated that modifications at the C(2) and C(5) positions of the pyrazolo[1,5-a]pyrimidine core significantly affect the compound's potency against PI3K δ. The introduction of different amine substituents was found to optimize binding interactions within the enzyme's active site .

Data Table: Biological Activity Overview

Activity TypeTargetIC50 ValueReference
PI3K δ InhibitionPI3K δ0.018 - 0.079 μM ,
AntiproliferativeCancer Cell LinesVaries by cell type ,
PsychopharmacologicalVarious TargetsUnder Investigation

Properties

IUPAC Name

3-chloro-2-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H5ClF6N6/c1-25-10(13(18,19)20)6(4-23-25)8-7(14)11-22-3-5(2-21)9(12(15,16)17)26(11)24-8/h3-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTPKKXKQXUJIDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C2=NN3C(=C(C=NC3=C2Cl)C#N)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H5ClF6N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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